Mechanism of Action Differentiation: Degrader vs. Kinase Inhibitor
SNIPER(TACC3)-11 eliminates the FGFR3-TACC3 fusion protein via IAP-recruited proteasomal degradation, whereas FGFR kinase inhibitors such as infigratinib (BGJ398) only inhibit kinase enzymatic activity without reducing protein levels . The compound lacks substructures crucial for kinase inhibition, distinguishing it pharmacologically from all ATP-competitive FGFR inhibitors [1].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Protein degradation via IAP E3 ligase recruitment; eliminates entire FGFR3-TACC3 fusion protein |
| Comparator Or Baseline | FGFR kinase inhibitors (e.g., infigratinib/BGJ398: FGFR1 IC50 0.9 nM, FGFR2 IC50 1.4 nM, FGFR3 IC50 1 nM) |
| Quantified Difference | Qualitative mechanistic distinction (degradation vs. inhibition); no direct potency comparison due to different endpoints |
| Conditions | Biochemical and cellular mechanistic assays |
Why This Matters
Kinase inhibitors do not address TACC3 scaffolding functions or acquired resistance; procurement of a degrader is essential for studies requiring complete target elimination.
- [1] Shibata N, Cho N, Koyama H, Naito M. Development of a degrader against oncogenic fusion protein FGFR3-TACC3. Bioorg Med Chem Lett. 2022;60:128584. View Source
